TOFA

Descripción general

Descripción

. This compound has significant implications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetradecyloxy)-2-furoic acid typically involves the esterification of furoic acid with tetradecanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 5-(Tetradecyloxy)-2-furoic acid involves large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and reaction of the starting materials, resulting in higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

5-(Tetradecyloxy)-2-furoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the furoic acid moiety to furan derivatives.

Substitution: The furoic acid group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, furan derivatives, and substituted furoic acid compounds .

Aplicaciones Científicas De Investigación

Introduction to Tall Oil Fatty Acids (TOFA)

Tall Oil Fatty Acids (this compound) are derived from tall oil, a byproduct of the kraft pulping process used in paper manufacturing. This compound primarily consists of fatty acids, including oleic and linoleic acids, and serves as a versatile raw material in various industrial applications. This article explores the diverse applications of this compound, particularly in scientific research, materials science, and biochemistry.

Biocomposites Development

Recent studies have focused on using this compound to enhance the properties of biocomposites. Research indicates that modifying lignin with this compound significantly improves the thermal and mechanical properties of biocomposite materials. For example:

- Lignin Modification : this compound is used to modify lignin through esterification, resulting in materials with improved moisture resistance and mechanical strength. This modification allows for the creation of sustainable high-performance materials suitable for applications ranging from packaging to biocompatible materials .

- Biocomposite Characteristics : The study highlighted that incorporating this compound-modified lignin into polyvinyl alcohol (PVA) matrices resulted in enhanced viscoelastic properties, making these composites suitable for various industrial applications .

Chemical Intermediates and Biolubricants

This compound serves as a chemical platform for producing high-value products. Notable applications include:

- Biolubricants : Epoxidized this compound is particularly promising for developing bio-lubricants that serve as environmentally friendly alternatives to conventional lubricants .

- Plasticizers and Polyurethanes : this compound can be utilized in producing plasticizers and non-isocyanate polyurethanes, further demonstrating its versatility as a chemical intermediate .

Cancer Research

This compound has been studied for its potential anti-cancer properties:

- Cytotoxic Effects : Research has shown that this compound acts as a potent cytotoxic agent against lung and colon cancer cells, inducing apoptosis by disrupting fatty acid synthesis within these cells. This effect was observed in various cancer cell lines, indicating its potential for therapeutic applications .

Industrial Applications

This compound is widely used across different industries due to its favorable chemical properties:

- Paints and Coatings : It is a critical ingredient in formulating paints and coatings, enhancing their durability and performance .

- Adhesives and Inks : this compound is utilized in the production of adhesives, inks, and varnishes, where it acts as an emulsifier or binder .

Biorefineries

This compound's role in biorefineries highlights its importance in sustainable chemical production:

- Biofuels Production : Through catalytic processes such as esterification or deoxygenation, this compound can be converted into biofuels, positioning it as a renewable alternative to fossil fuels. Several biorefineries utilize this compound for this purpose, contributing to greener energy solutions .

Case Study 1: Lignin-Based Biocomposites

A study developed biocomposites using this compound-modified lignin combined with PVA and unbleached fibers. The research demonstrated significant improvements in mechanical properties through rigorous testing methods such as dynamic mechanical analysis (DMA) and thermogravimetric analysis (TGA). The successful esterification of lignin was confirmed via Fourier-transform infrared spectroscopy (FTIR), showcasing the potential of these materials in industrial applications.

Case Study 2: Anti-Cancer Properties

In another study, the effects of this compound on cancer cell lines were examined. The results indicated that this compound induced apoptosis through mechanisms involving PARP cleavage and DNA fragmentation. This research underscores the potential application of this compound in developing novel cancer therapies.

Mecanismo De Acción

5-(Tetradecyloxy)-2-furoic acid exerts its effects by inhibiting acetyl-CoA carboxylase (ACC), an enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA. This inhibition leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation . The compound’s ability to induce apoptosis in cancer cells is attributed to its disruption of fatty acid metabolism, leading to energy depletion and cell death .

Comparación Con Compuestos Similares

Similar Compounds

Oleic Acid: A monounsaturated fatty acid with similar inhibitory effects on ACC.

Linoleic Acid: A polyunsaturated fatty acid that also targets fatty acid metabolism.

Palmitic Acid: A saturated fatty acid with comparable effects on fatty acid biosynthesis.

Uniqueness

5-(Tetradecyloxy)-2-furoic acid is unique due to its potent and reversible inhibition of acetyl-CoA carboxylase, making it a valuable tool in studying fatty acid metabolism and its implications in various diseases .

Actividad Biológica

Tofacitinib (TOFA) is a Janus kinase (JAK) inhibitor that has garnered attention for its therapeutic potential across various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and ulcerative colitis (UC). This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific cell types, and clinical implications based on recent studies.

This compound primarily functions by inhibiting the JAK family of enzymes, which play a critical role in the signaling pathways of various cytokines involved in immune responses. By blocking these pathways, this compound can modulate the activity of immune cells and reduce inflammation.

Key Pathways Affected by this compound:

- PI3K/Akt/mTOR Pathway : In renal cell carcinoma (RCC) models, this compound has been shown to induce apoptosis and cell cycle arrest by inhibiting this pathway, leading to decreased proliferation in cancer cells .

- Cytokine Signaling : In asthma models, this compound reduces the differentiation of CD4+ T cells into Th2 and Th17 subsets, which are associated with allergic responses and inflammation .

1. Renal Cell Carcinoma (RCC)

A study demonstrated that this compound exhibits significant cytotoxicity against RCC cell lines ACHN and 786-O. The half-maximal inhibitory concentration (IC50) values were approximately 6.06 µg/ml for ACHN and 5.36 µg/ml for 786-O cells. The treatment led to:

- Cell Cycle Arrest : Increased percentage of cells in the G2/M phase.

- Apoptosis Induction : Upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3 while downregulating Bcl-2 levels .

2. Asthma

In a mouse model of asthma, this compound treatment resulted in:

- Reduced Inflammation : Lower levels of serum IgE and reduced infiltration of inflammatory cells.

- Decreased Th Cell Differentiation : Significant reduction in Th1, Th2, and Th17 cell populations, indicating a shift towards a less inflammatory immune response .

3. Psoriatic Arthritis

The this compound-PREDICT study aims to identify immunological factors predicting the efficacy of this compound in treating PsA. This study employs a multiomics approach to correlate clinical outcomes with molecular profiles, enhancing understanding of treatment responses .

Efficacy in Ulcerative Colitis

This compound has shown promise as a safe and effective treatment for UC patients who have previously failed other biological therapies. Data from clinical trials indicate significant improvements in disease activity scores among treated patients .

Case Studies and Research Findings

Propiedades

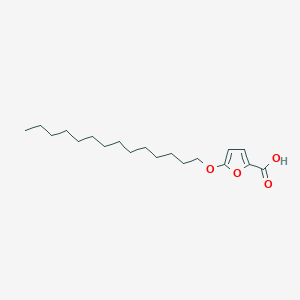

IUPAC Name |

5-tetradecoxyfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22-18-15-14-17(23-18)19(20)21/h14-15H,2-13,16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRCFAOMWRAFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203338 | |

| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54857-86-2 | |

| Record name | 5-(Tetradecyloxy)-2-furoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54857-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054857862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Tetradecyloxy)-2-furancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLUMACOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI12FRY055 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.